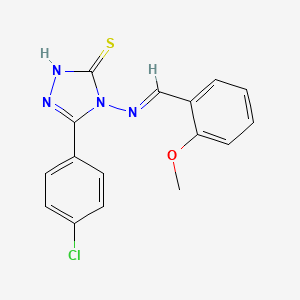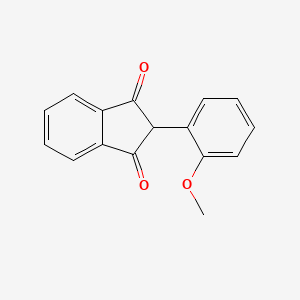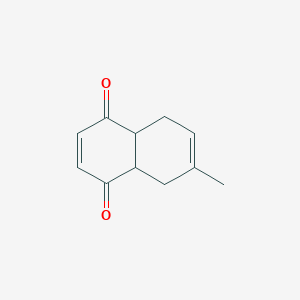
N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide is a synthetic organic compound characterized by a long dodecyl chain attached to a quinoline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Hydroxy and Oxo Group Introduction:
Acetamide Formation: The acetamide group is introduced by reacting the quinoline derivative with acetic anhydride.
Dodecyl Chain Attachment: The final step involves the attachment of the dodecyl chain through a nucleophilic substitution reaction, where the quinoline derivative reacts with dodecyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The oxo group can be reduced to a hydroxyl group, forming a dihydroquinoline derivative.
Substitution: The dodecyl chain can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various alkyl or functional group-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The quinoline core is known for its biological activity, and the addition of the dodecyl chain may enhance its membrane permeability and efficacy.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used as a surfactant or emulsifying agent due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances.
Wirkmechanismus
The mechanism of action of N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide involves its interaction with cellular membranes and proteins. The dodecyl chain allows it to embed in lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of the quinoline moiety to intracellular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide: can be compared to other quinoline derivatives such as chloroquine and quinine, which are well-known for their antimalarial properties.
This compound: is also similar to other long-chain alkyl derivatives used in surfactants and emulsifiers.
Uniqueness
The uniqueness of this compound lies in its combination of a biologically active quinoline core with a long dodecyl chain, which enhances its membrane permeability and potential applications in various fields. This dual functionality makes it a versatile compound for research and industrial use.
Eigenschaften
Molekularformel |
C23H34N2O3 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
N-dodecyl-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C23H34N2O3/c1-2-3-4-5-6-7-8-9-10-13-16-24-21(26)17-19-22(27)18-14-11-12-15-20(18)25-23(19)28/h11-12,14-15H,2-10,13,16-17H2,1H3,(H,24,26)(H2,25,27,28) |
InChI-Schlüssel |
NJOUCLPXGMQWCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12000474.png)
![Hexyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12000477.png)


![Methyl 2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000501.png)
![1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]-](/img/structure/B12000506.png)
![2-Butyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000512.png)


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000546.png)

![4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid](/img/structure/B12000565.png)

